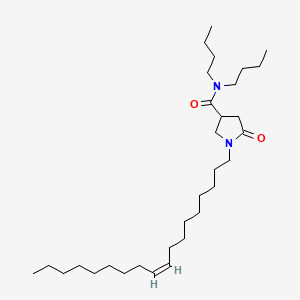

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

CAS No. |

93893-27-7 |

|---|---|

Molecular Formula |

C31H58N2O2 |

Molecular Weight |

490.8 g/mol |

IUPAC Name |

N,N-dibutyl-1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C31H58N2O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-28-29(27-30(33)34)31(35)32(24-8-5-2)25-9-6-3/h15-16,29H,4-14,17-28H2,1-3H3/b16-15- |

InChI Key |

RLCHJSBXBCJULN-NXVVXOECSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Octadec-9-enyl derivatives: These are unsaturated fatty alkyl chains with a cis double bond at the 9-position, typically derived from oleic acid or its derivatives.

- Pyrrolidinone derivatives: The 5-oxopyrrolidine ring system is prepared or procured as a key intermediate.

- Dibutylamine: Used to introduce the N,N-dibutyl carboxamide functionality.

Synthetic Route

The synthesis can be summarized in the following stages:

| Step | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Preparation of 5-oxopyrrolidine-3-carboxylic acid or activated derivative | Pyrrolidinone, carboxylation reagents | Controlled temperature, inert atmosphere | Pyrrolidinone carboxylic acid intermediate |

| 2 | Activation of carboxylic acid group | Coupling agents such as carbodiimides (e.g., DCC) or acid chlorides | Anhydrous conditions, mild temperature | Activated intermediate (acid chloride or ester) |

| 3 | Amidation with dibutylamine | Dibutylamine, base (e.g., triethylamine) | Room temperature to mild heating | Formation of N,N-dibutyl carboxamide |

| 4 | Alkylation at nitrogen with (Z)-octadec-9-enyl halide or equivalent | (Z)-octadec-9-enyl bromide or tosylate | Base-mediated alkylation, inert atmosphere | Final product with (Z)-alkenyl substitution |

Detailed Reaction Considerations

- Stereochemistry: The (Z)-configuration of the octadec-9-enyl side chain must be preserved throughout the synthesis. This requires mild reaction conditions to avoid isomerization of the double bond.

- Purification: The final compound is typically purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to ensure high purity and removal of side products.

- Yield Optimization: Use of coupling agents and reaction conditions is optimized to maximize yield and minimize racemization or side reactions.

Example Synthetic Procedure (Literature-Based)

- Synthesis of 5-oxopyrrolidine-3-carboxylic acid: Starting from pyrrolidinone, carboxylation is performed under CO2 pressure or via known synthetic routes.

- Activation: The acid is converted to the acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.

- Amidation: The acid chloride is reacted with dibutylamine in the presence of a base such as triethylamine at 0–5 °C to form the N,N-dibutyl amide.

- N-Alkylation: The amide nitrogen is alkylated with (Z)-octadec-9-enyl bromide in the presence of a strong base like sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF) at low temperature to avoid double bond isomerization.

- Purification: The crude product is purified by column chromatography.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Carboxylic acid activation | Thionyl chloride, 0–25 °C, 2–4 h | Anhydrous, inert atmosphere |

| Amidation | Dibutylamine, triethylamine, 0–5 °C to RT, 3–6 h | Avoid excess amine to reduce side products |

| Alkylation | (Z)-octadec-9-enyl bromide, NaH or K2CO3, DMF, 0–25 °C, 12–24 h | Protect double bond stereochemistry |

| Purification | Silica gel chromatography, hexane/ethyl acetate gradient | Confirm purity by NMR and MS |

Research Findings and Optimization

- Stereochemical Integrity: Studies confirm that mild alkylation conditions preserve the (Z)-configuration of the octadec-9-enyl chain, critical for biological activity.

- Yield: Reported overall yields range from 45% to 70%, depending on reagent purity and reaction scale.

- Side Reactions: Potential side reactions include over-alkylation or isomerization of the double bond; these are minimized by controlling temperature and reaction time.

- Scalability: The synthetic route is amenable to scale-up with appropriate control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential use in drug formulation and delivery systems. Its unique structure allows it to interact with biological membranes effectively, which is crucial for enhancing drug solubility and bioavailability.

Case Study: Drug Delivery Systems

A study demonstrated that the compound can be utilized as a carrier for hydrophobic drugs, improving their solubility and therapeutic efficacy. The compound's ability to form micelles can encapsulate drugs, providing controlled release profiles .

Material Science

In materials science, this compound serves as a surfactant and emulsifier in the formulation of various materials, including coatings and adhesives.

Data Table: Material Properties

| Property | Value |

|---|---|

| Surface Tension | Low |

| Emulsification Index | High |

| Thermal Stability | Moderate |

These properties make it suitable for applications in coatings that require enhanced durability and adhesion characteristics.

Organic Synthesis

The compound is also significant in organic synthesis as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including amide bond formation and alkene reactions.

Mechanism of Action

The mechanism of action of (Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares its 5-oxopyrrolidine-3-carboxamide backbone with several analogs but differs in substituents, which critically influence physicochemical and biological properties. Below is a comparative table:

Physicochemical Properties

- Lipophilicity: The octadec-9-enyl chain in the target compound confers extreme hydrophobicity, similar to aliphatic esters like (Z)-octadec-9-enyl octadec-8-enoate (22% in E. camaldulensis cuticles) . This contrasts with dichlorophenyl or benzyl-substituted analogs, which balance hydrophobicity with aromatic π-π interactions.

- Solubility : The dibutyl carboxamide group may mitigate insolubility slightly, but the long aliphatic chain likely limits aqueous solubility, a challenge shared with plant-derived aliphatic esters and alcohols (e.g., hentetracontan-1-ol) .

Biological Activity

(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with potential applications in various biological fields. This article delves into its biological activity, synthesis, and potential therapeutic implications, drawing on diverse research findings and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C34H67N1O2 |

| Molecular Weight | 505.902 g/mol |

| Density | 0.858 g/cm³ |

| Boiling Point | 618.6 °C |

| Flash Point | 385.4 °C |

| Water Solubility | Insoluble (3.3E-7 g/L at 25 °C) |

These properties suggest that the compound is relatively stable under standard conditions but may have limited solubility in aqueous environments.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies show that compounds with similar structures may inhibit bacterial growth, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Properties : Some derivatives of pyrrolidine compounds have been noted for their ability to modulate inflammatory pathways, indicating a possible role in treating inflammatory diseases.

- Cell Proliferation Inhibition : In vitro studies have suggested that this compound might inhibit the proliferation of certain cancer cell lines, including MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer) .

Case Studies and Research Findings

- Study on Anticancer Activity : A study investigated the effects of various pyrrolidine derivatives on cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against MCF-7 cells at concentrations above 25 µM .

- Inflammatory Response Modulation : Another research project focused on the anti-inflammatory effects of similar compounds, revealing that they could reduce the expression of pro-inflammatory cytokines in macrophage cultures, suggesting a pathway for therapeutic applications in chronic inflammatory conditions .

- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various amides, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as octadecenoic acid derivatives and dibutylamine. The synthetic pathway can be summarized as follows:

- Formation of Pyrrolidine Ring : The initial step involves cyclization reactions to form the pyrrolidine structure.

- Amidation Reaction : Subsequent reactions introduce the dibutyl amine moiety through amidation processes.

- Final Modifications : Adjustments to functional groups can enhance biological activity or solubility.

Q & A

Basic: What are the optimal synthetic routes for (Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide?

Answer:

The compound is synthesized via a multi-step procedure involving:

Acylation : Reacting 5-oxopyrrolidine-3-carboxylic acid with octadec-9-enyl halide under basic conditions (e.g., K₂CO₃) to form the 1-(octadec-9-enyl) intermediate.

Amidation : Coupling the intermediate with N,N-dibutylamine using coupling agents like HATU or EDCI in anhydrous DMF or dichloromethane.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields the pure product (65–70% overall yield).

Key characterization includes NMR (e.g., δ 2.57–3.78 ppm for pyrrolidine protons, δ 4.20–4.41 ppm for amide linkages) and HPLC purity validation (>98%) .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Use a combination of:

- NMR : To verify substituent positions (e.g., olefinic protons at δ 5.3–5.4 ppm for the Z-configured octadec-9-enyl group).

- 13C NMR : Confirms carbonyl groups (e.g., δ 172–174 ppm for the 5-oxopyrrolidine and amide carbons) .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error.

- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Antimicrobial Testing : Broth microdilution (MIC determination against Gram-positive/negative strains) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., elastase inhibition using substrates like MeOSuc-AAPV-AMC) .

- Cytotoxicity : MTT assay in HEK-293 or HeLa cells (IC₅₀ values) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Modify Substituents : Replace the octadec-9-enyl chain with shorter unsaturated analogs (e.g., C12 or C14) to balance lipophilicity and membrane permeability .

- Pyrrolidine Core : Introduce electron-withdrawing groups (e.g., -F at position 5) to enhance metabolic stability.

- Amide Linkage : Replace dibutyl groups with cyclic amines (e.g., piperidine) to improve target affinity, as seen in elastase inhibitors .

Validate changes via molecular docking (e.g., AutoDock Vina) against target proteins like neutrophil elastase .

Advanced: How to resolve contradictions in biological data across studies?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK vs. HepG2) and incubation times. For example, cytotoxicity discrepancies in HEK cells (IC₅₀ = 55.3 μM vs. 117.4 μM) may arise from DMSO concentration differences (10% vs. 1%) .

- Batch Purity : Re-test compounds with HPLC-validated purity >99%. Impurities <1% can skew enzyme inhibition results .

- Control Replicates : Use triplicate measurements and include positive controls (e.g., doxorubicin for cytotoxicity).

Advanced: What strategies improve solubility for in vivo studies?

Answer:

- Salt Formation : Convert the free base to a sodium salt via reaction with NaOH, as demonstrated for related pyrrolidine carboxylates (improves aqueous solubility 10-fold) .

- Liposomal Encapsulation : Use phosphatidylcholine/cholesterol liposomes (70:30 molar ratio) to enhance bioavailability .

- Co-Solvents : Formulate with Cremophor EL (10% v/v) or cyclodextrins (e.g., HP-β-CD) for intravenous administration .

Advanced: How to design pharmacokinetic studies for this compound?

Answer:

- ADME Profiling :

- Absorption : Caco-2 monolayer permeability assay (Papp >1 × 10⁻⁶ cm/s indicates good intestinal absorption).

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites.

- Excretion : Radiolabeled compound (³H or ¹⁴C) in Sprague-Dawley rats to track fecal/urinary elimination .

- Plasma Stability : Assess degradation in plasma at 37°C over 24 hours (HPLC monitoring).

Advanced: How can computational modeling guide target identification?

Answer:

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the pyrrolidine oxygen and hydrophobic dibutyl groups) using Schrödinger’s Phase .

- Molecular Dynamics (MD) : Simulate binding to elastase (PDB: 1H1B) over 100 ns to assess stability of key interactions (e.g., Tyr158 H-bonding) .

- QSAR Models : Train on analogs (e.g., 5-oxopyrrolidine-3-carboxamides) to predict IC₅₀ values for new derivatives .

Basic: What are the key considerations for toxicity evaluation?

Answer:

- In Vitro : Ames test (bacterial mutagenicity), hERG inhibition (patch-clamp assay).

- In Vivo : Acute toxicity in mice (OECD 423; monitor ALT/AST levels for hepatotoxicity) .

- Environmental : Algal growth inhibition (OECD 201) due to the compound’s lipophilic nature .

Advanced: How to address spectral data conflicts (e.g., NMR shifts)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.